(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a complex organic compound characterized by the presence of fluorine, thiazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity or function. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile include other thiazole derivatives and fluorinated aromatic compounds. Examples include:
- 2-(4-fluorophenyl)-1,3-thiazole
- 3-(trifluoromethyl)aniline
- 4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both fluorophenyl and trifluoromethylphenyl groups, along with the thiazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H11F4N3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
InChI |
InChI=1S/C19H11F4N3S/c20-15-6-4-12(5-7-15)17-11-27-18(26-17)13(9-24)10-25-16-3-1-2-14(8-16)19(21,22)23/h1-8,10-11,25H/b13-10+ |
InChI Key |
GHQQVGIFHBVEDI-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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